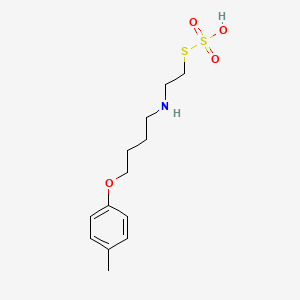
Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C13H21NO4S2 and a molecular weight of 319.47 g/mol . This compound is known for its unique structure, which includes an ethanethiol group, a p-tolyloxy group, and a hydrogen sulfate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) typically involves the reaction of 2-(4-(p-tolyloxy)butyl)aminoethanethiol with sulfuric acid. The reaction conditions often include a controlled temperature environment and the use of a solvent such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful addition of sulfuric acid to the ethanethiol derivative under controlled conditions to produce the hydrogen sulfate ester.
化学反応の分析
Types of Reactions
Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hydrogen sulfate ester group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethiol derivatives.
科学的研究の応用
Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
作用機序
The mechanism of action of Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The hydrogen sulfate ester group can undergo hydrolysis, releasing ethanethiol, which can further interact with cellular components .
類似化合物との比較
Similar Compounds
- Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)
- Ethanethiol, 2-(4-(m-tolyloxy)butyl)amino-, hydrogen sulfate (ester)
Uniqueness
Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) is unique due to its specific substitution pattern on the aromatic ring and the presence of the hydrogen sulfate ester group. This unique structure imparts distinct chemical properties and reactivity compared to its isomers .
特性
CAS番号 |
21224-81-7 |
|---|---|
分子式 |
C13H21NO4S2 |
分子量 |
319.4 g/mol |
IUPAC名 |
1-methyl-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-12-4-6-13(7-5-12)18-10-3-2-8-14-9-11-19-20(15,16)17/h4-7,14H,2-3,8-11H2,1H3,(H,15,16,17) |
InChIキー |
ZLMDYHRLVXTSIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


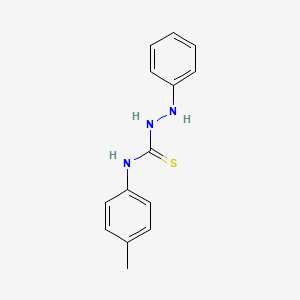
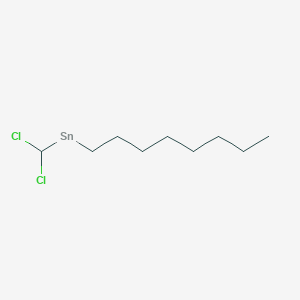
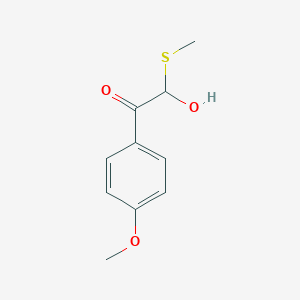
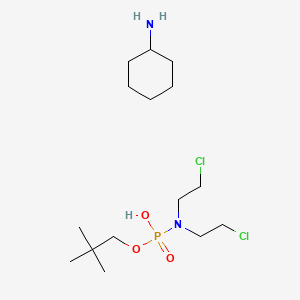
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
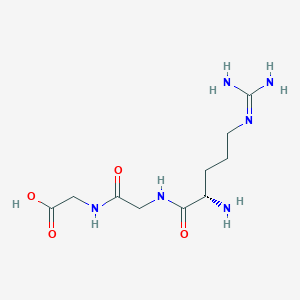

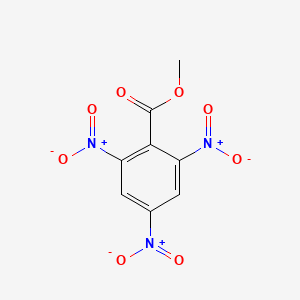
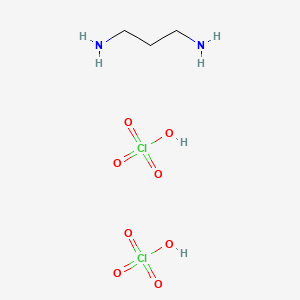

![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
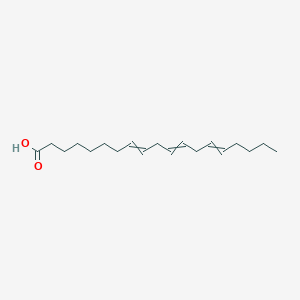
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
